molecular formula C21H27N3O2 B5980011 7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5980011
M. Wt: 353.5 g/mol
InChI Key: YEFOMEOTBRNJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[45]decan-6-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline moiety: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline ring.

    Spiro linkage formation: The diazaspirodecane structure can be synthesized through cyclization reactions involving appropriate diamines and ketones.

    Final coupling: The quinoline and diazaspirodecane intermediates are coupled under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the methoxyethyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield 7-(2-formylethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to the presence of the quinoline moiety.

    Receptor Binding: Potential to act as a ligand for certain biological receptors.

Medicine

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer or anti-microbial properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could play a crucial role in these interactions, possibly through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one: Similar in structure but with variations in the substituents.

    Quinoline derivatives: Compounds with the quinoline ring system, used in various pharmacological applications.

    Spiro compounds: Molecules with spiro linkages, known for their unique structural properties.

Uniqueness

The uniqueness of this compound lies in its combination of the quinoline and diazaspirodecane moieties, which may confer distinct biological and chemical properties not found in other compounds.

Properties

IUPAC Name

7-(2-methoxyethyl)-2-(quinolin-8-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-14-13-24-11-4-8-21(20(24)25)9-12-23(16-21)15-18-6-2-5-17-7-3-10-22-19(17)18/h2-3,5-7,10H,4,8-9,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOMEOTBRNJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1=O)CCN(C2)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.